REACTION_SMILES
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[OH:1][c:2]1[c:3]([C:11](=[O:12])[OH:13])[n:4][n:5]([CH3:10])[c:6](=[O:9])[c:7]1[CH3:8].[P:14]([Cl:15])([Cl:16])([Cl:17])=[O:18]>>[c:2]1([Cl:16])[c:3]([C:11](=[O:12])[OH:13])[n:4][n:5]([CH3:10])[c:6](=[O:9])[c:7]1[CH3:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(O)c(C(=O)O)nn(C)c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1c(Cl)c(C(=O)O)nn(C)c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |